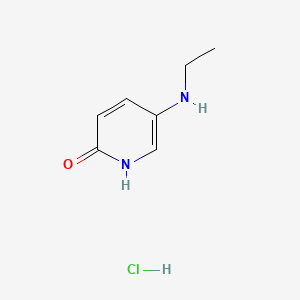![molecular formula C14H23NO5 B15299945 rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-3,3-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B15299945.png)
rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-3,3-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-3,3-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid is a complex organic molecule It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-3,3-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Furo[3,4-c]pyrrole Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Final Functionalization: The carboxylic acid group is introduced through a series of reactions, including oxidation and hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or other additives to enhance the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
The compound rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-3,3-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form other functional groups such as esters or amides.
Reduction: The furo[3,4-c]pyrrole ring can be reduced under suitable conditions to form different ring structures.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine group, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield esters or amides, while reduction can lead to different ring structures.
Applications De Recherche Scientifique
The compound rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-3,3-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used to study the structure and function of proteins and enzymes.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-3,3-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group plays a crucial role in protecting the amine group during chemical reactions, allowing for selective functionalization of other parts of the molecule. The furo[3,4-c]pyrrole ring structure can interact with biological targets, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydropyrano[3,4-c]pyrrole-3a-carboxylic acid
- rac-(3aR,6aR)-2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid
Uniqueness
The uniqueness of rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-3,3-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid lies in its specific ring structure and the presence of the Boc protecting group. This combination allows for selective reactions and functionalization, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C14H23NO5 |
|---|---|
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
(3aR,6aR)-3,3-dimethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4,6,6a-tetrahydrofuro[3,4-c]pyrrole-3a-carboxylic acid |
InChI |
InChI=1S/C14H23NO5/c1-12(2,3)20-11(18)15-6-9-7-19-13(4,5)14(9,8-15)10(16)17/h9H,6-8H2,1-5H3,(H,16,17)/t9-,14-/m1/s1 |
Clé InChI |
QIECDPJCCUOZIP-YMTOWFKASA-N |
SMILES isomérique |
CC1([C@@]2(CN(C[C@@H]2CO1)C(=O)OC(C)(C)C)C(=O)O)C |
SMILES canonique |
CC1(C2(CN(CC2CO1)C(=O)OC(C)(C)C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




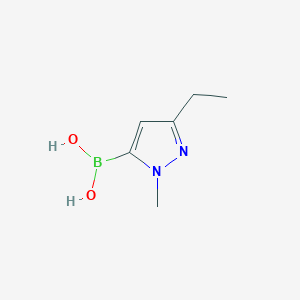
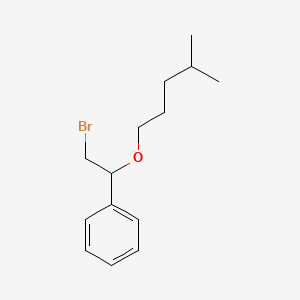
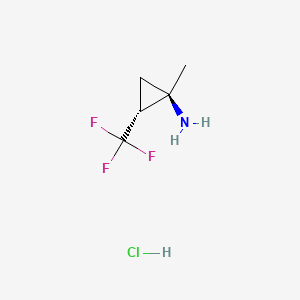
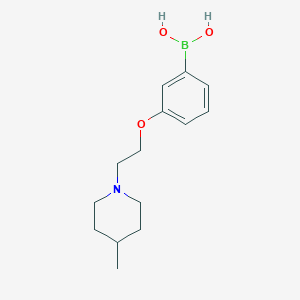
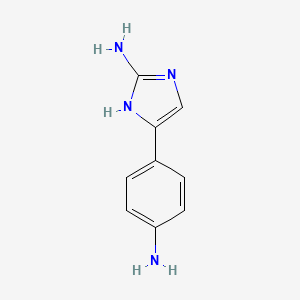
![2-[4-(Bromomethyl)oxan-4-yl]acetic acid](/img/structure/B15299921.png)
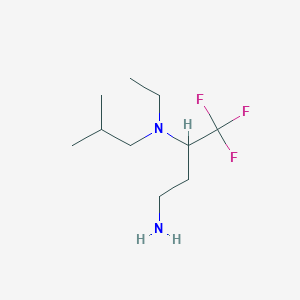
![4-Fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride](/img/structure/B15299933.png)
![3-cyclobutyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B15299939.png)

![2-[(2-Bromophenyl)amino]acetamide](/img/structure/B15299952.png)
